molecular formula C12H7Br3 B167079 2,4,6-Tribromobiphenyl CAS No. 59080-33-0

2,4,6-Tribromobiphenyl

Cat. No. B167079
CAS RN: 59080-33-0
M. Wt: 390.9 g/mol
InChI Key: YCLZBYQDXVJFII-UHFFFAOYSA-N
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Description

2,4,6-Tribromobiphenyl is a brominated derivative of biphenyl . It is used as a flame retardant and is known to bind to the XRE promoter region of genes it activates . It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes .


Synthesis Analysis

N-(2,4,6-tribromophenyl)maleimide (TBPMI) was synthesized using three different catalysts, including stannous chloride, anhydrous acetic acid, and phosphoric acid . The catalytic efficiency of anhydrous acetic acid was higher than that of stannous chloride .


Molecular Structure Analysis

The molecular formula of 2,4,6-Tribromobiphenyl is C12H7Br3 . Its molecular weight is 390.896 .


Chemical Reactions Analysis

2,4,6-Tribromobiphenyl can react with oxidizing materials .


Physical And Chemical Properties Analysis

2,4,6-Tribromobiphenyl is slightly soluble in water . It has a molecular weight of 390.896 .

Scientific Research Applications

Application 1: Mechanochemical Debromination

  • Methods of Application or Experimental Procedures: A planetary ball milling simulation experiment was designed to study TBP-AE’s mechanochemical debromination. Characterization techniques used included gas chromatography-mass spectrometry (GC–MS), X-ray powder diffraction (XRD), Fourier transform infrared spectroscopy (FT-IR), and scanning electron microscopy (SEM) with energy-dispersive X-ray analysis (EDX) .
  • Results or Outcomes: The effects of various co-milling reagent types, co-milling reagent concentrations with raw material, time, and revolution speed on mechanochemical debromination efficiency have been thoroughly investigated. The Fe/Al 2 O 3 mixture entails the highest debromination efficiency of 23% .

Application 2: Toxicity Evaluation in Nile Tilapia

  • Summary of the Application: 2,4,6-Tribromophenol (TBP) is a PBDE metabolite used as a pesticide and flame retardant for wood conservation. These compounds have lipophilic properties and are easily bioaccumulated in the food chain .
  • Methods of Application or Experimental Procedures: The acute and chronic toxicity of BDE-209 and TBP was evaluated in O reochromis niloticus through analyses of redox imbalance, neurotoxicity, and histopathological biomarkers after acute (24, 48, 72, and 96 h) and chronic (90 days) exposure to 0.5, 5, and 50 ng/g of the polybrominated compounds .
  • Results or Outcomes: The results showed effects on glutathione S-transferase (GST) activity and damage to biomolecules in both acute and chronic exposures. Liver histopathology and the ultrastructure of hepatocytes revealed alterations and damage in individuals from both experiments, but only BDE-209 led to neurotoxic effects .

Application 3: Flame Retardant

  • Summary of the Application: 2,4,6-Tribromobiphenyl is a polybrominated biphenyl (PBB), a group of synthetic organic compounds with 1-10 bromine atoms attached to biphenyl. They are used as flame retardants and may be added to the plastics used to make products like computer monitors, televisions, textiles, and plastic foams to make them difficult to burn .
  • Methods of Application or Experimental Procedures: The compound is mixed with the plastic during the manufacturing process to enhance its fire resistance .
  • Results or Outcomes: The use of PBBs, including 2,4,6-Tribromobiphenyl, has been banned or restricted in most areas due to their toxicity and persistence in the environment .

Application 4: Ligand-Activated Transcriptional Activator

  • Summary of the Application: 2,4,6-Tribromobiphenyl acts as a ligand-activated transcriptional activator. It binds to the XRE promoter region of genes it activates .
  • Methods of Application or Experimental Procedures: The compound is used in biochemical research to study the activation of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene) .
  • Results or Outcomes: The compound mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .

Application 5: Flame Retardant in Plastics

  • Summary of the Application: 2,4,6-Tribromobiphenyl is a polybrominated biphenyl (PBB), a group of synthetic organic compounds with 1-10 bromine atoms attached to biphenyl. They are used as flame retardants and may be added to the plastics used to make products like computer monitors, televisions, textiles, and plastic foams to make them difficult to burn .
  • Methods of Application or Experimental Procedures: The compound is mixed with the plastic during the manufacturing process to enhance its fire resistance .
  • Results or Outcomes: The use of PBBs, including 2,4,6-Tribromobiphenyl, has been banned or restricted in most areas due to their toxicity and persistence in the environment .

Application 6: Toxicity Evaluation in Rodents

  • Summary of the Application: 2,4,6-Tribromophenol (TBP) is widely used as a brominated flame retardant and wood antifungal agent. TBP is frequently detected in environmental matrices, biota, and humans .
  • Methods of Application or Experimental Procedures: The toxicity of TBP was evaluated in rodents through analyses of redox imbalance, neurotoxicity, and histopathological biomarkers after acute and chronic exposure .
  • Results or Outcomes: The results showed effects on glutathione S-transferase (GST) activity and damage to biomolecules in both acute and chronic exposures. Liver histopathology and the ultrastructure of hepatocytes revealed alterations and damage in individuals from both experiments .

Safety And Hazards

2,4,6-Tribromobiphenyl may cause skin irritation . It is suspected of damaging fertility or the unborn child . It may cause drowsiness or dizziness . It may cause damage to organs through prolonged or repeated exposure . It may be fatal if swallowed and enters airways .

Future Directions

Mechanochemical degradation of 2,4,6-Tribromobiphenyl is a promising approach with potential industrial applications since it does not require high temperatures nor it generates any secondary pollutants .

properties

IUPAC Name

1,3,5-tribromo-2-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Br3/c13-9-6-10(14)12(11(15)7-9)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLZBYQDXVJFII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Br3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074767
Record name PBB 030
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Tribromobiphenyl

CAS RN

59080-33-0
Record name 2,4,6-Tribromobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059080330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PBB 030
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-TRIBROMOBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85FDB63694
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
81
Citations
Q Wu, J Wiegel - Applied and environmental microbiology, 1997 - Am Soc Microbiol
Two anaerobic polychlorinated biphenyl (PCB)-dechlorinating enrichments with distinct substrate specificities were obtained: a 2,3,4,6-tetrachlorobiphenyl (2346-CB) para-…
Number of citations: 51 journals.asm.org
J Fang, XN Wang, Q Li - Journal of Beijing Institute of Clothing …, 2010 - hero.epa.gov
An analytical method for determination of restricted bromated (PBB), such as 2-bromo-biphenyl, 2, 5-di bromobiphenyl, 4, 4'-dibromobiphenyl, 2, 4, 6-tribromobiphenyl and phosphorous …
Number of citations: 0 hero.epa.gov
LD Field, S Sternhell, AS Tracey - Journal of the American …, 1977 - ACS Publications
The ground-state torsional angles between the planes of the benzene rings in 2', 6'-dihalogenated derivatives of 4-bromobiphenyl were determined from the NMR spectra of these …
Number of citations: 34 pubs.acs.org
YC Ling, IP Huang - Journal of chromatography A, 1995 - Elsevier
An effective multi-residue matrix solid-phase dispersion (MSPD) extraction and gas chromatographic-electron-capture detection method for the determination of six synthetic pyrethroids …
Number of citations: 100 www.sciencedirect.com
LO Ruzo, G Sundstrom, O Hutzinger… - Journal of Agricultural …, 1976 - ACS Publications
A series of polybrominated biphenyls (PBB) ranging from 2 to 8 atoms in bromine content was studied in regard to their ultraviolet properties and photochemical reactivity. The …
Number of citations: 40 pubs.acs.org
MA Khairy, R Lohmann - Environmental Science: Processes & Impacts, 2014 - pubs.rsc.org
A field calibration study of low density polyethylene (LDPE) for measuring atmospheric concentrations of persistent organic pollutants (POPs) was performed in East Providence (RI), …
Number of citations: 51 pubs.rsc.org
V Ivanov, E Sandell - Environmental science & technology, 1992 - ACS Publications
Since the discovery of polychlorinated biphenyls (PCBs) in environmental samples in 1966 (1), it has been generally accepted that they are ubiquitous contaminants of every …
Number of citations: 175 pubs.acs.org
MI Bhangar - 1979 - search.proquest.com
The reactions of some polybromoanilines with pentyl nitrite in benzene at 80 has been studied. 2, 3, 4, 5, 6-Pentabromobiphenyl was prepared by this method and also by the Ullmann …
Number of citations: 2 search.proquest.com
JR Moulins, M Blais, K Montsion, J Tully… - Journal of AOAC …, 2018 - academic.oup.com
Three related analytical methods were developed and validated for the determination of pesticides in cannabis leaves, dried cannabis flowers, and cannabis oil. The methods follow the …
Number of citations: 38 academic.oup.com
GW Sovocool, NK Wilson - The Journal of Organic Chemistry, 1982 - ACS Publications
The chemical structures of specific brominated biphenyls were determined unambiguously from their NMR, 13C NMR, and mass spectra. With these model compounds andthe-…
Number of citations: 13 pubs.acs.org

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